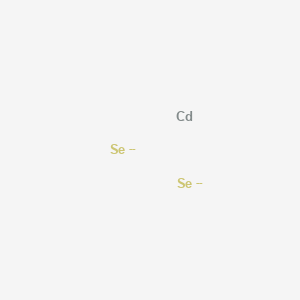
Cadmium diselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium diselenide is a useful research compound. Its molecular formula is CdSe2-4 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanotechnology and Semiconductor Applications
Photovoltaic Cells
Cadmium diselenide is widely used in thin-film solar cells due to its high absorption coefficient and suitable bandgap energy (approximately 1.74 eV). CdSe-based solar cells have shown promising efficiencies, making them ideal candidates for next-generation photovoltaic technologies. Recent studies indicate that CdSe can be combined with other materials to enhance light conversion efficiency, such as coupling with cadmium sulfide to form heterojunctions that improve charge separation and collection .
Quantum Dots
CdSe quantum dots are nanoscale semiconductor particles that exhibit quantum confinement effects, leading to size-dependent optical properties. They are utilized in various applications, including:
- Displays and Lighting : CdSe quantum dots are employed in LED technologies and display screens for their vibrant colors and high brightness.
- Biolabeling : Their fluorescent properties make them suitable for use as luminescent markers in biological imaging and diagnostics .
Photocatalysis
This compound has been integrated into photocatalytic systems for environmental remediation. For instance, studies have demonstrated that CdSe can effectively degrade organic pollutants under UV light irradiation when combined with zinc oxide, showcasing its potential in wastewater treatment . The photocatalytic activity of CdSe is attributed to its ability to generate reactive oxygen species that can oxidize contaminants.
Biomedical Applications
Drug Delivery and Imaging
Research has highlighted the potential of CdSe quantum dots in biomedical applications, particularly in drug delivery systems and imaging techniques. Due to their biocompatibility and tunable fluorescence, they can be used for targeted drug delivery and as contrast agents in medical imaging . However, concerns regarding their toxicity necessitate further investigations into their safety profiles.
Antibacterial Properties
Recent studies have explored the antibacterial activity of CdSe nanocomposites against various pathogens. For example, composites of CdSe with zinc oxide have demonstrated significant antibacterial effects against Escherichia coli, indicating potential applications in developing antimicrobial materials .
Environmental Impact
While this compound has numerous beneficial applications, it also poses environmental risks. Studies have shown that CdSe quantum dots can degrade in soil, releasing toxic cadmium and selenium ions into the environment . This degradation raises concerns about the long-term impact of these materials on soil health and groundwater quality.
Data Tables
Case Studies
- Photocatalytic Degradation of Dyes : A study investigated the photocatalytic activity of a cadmium selenide-zinc oxide composite for degrading Basic Red 18 dye under UV irradiation. The results indicated a significant reduction in dye concentration, highlighting the effectiveness of this composite as a photocatalyst .
- Toxicity Assessment in Soil : Research conducted by the University at Buffalo demonstrated that cadmium selenide quantum dots degrade in soil conditions, leading to the leaching of toxic elements into the surrounding environment. This study underscores the importance of assessing the environmental impact of nanomaterials .
- Antibacterial Activity Against Pathogens : A study evaluated the antibacterial properties of cadmium selenide-zinc oxide composites against E. coli. The findings revealed a notable increase in antibacterial efficacy compared to individual components, suggesting potential applications in antimicrobial coatings .
Propiedades
Número CAS |
12400-33-8 |
|---|---|
Fórmula molecular |
CdSe2-4 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
cadmium;selenium(2-) |
InChI |
InChI=1S/Cd.2Se/q;2*-2 |
Clave InChI |
RXCICHUQZQBRJF-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Cd] |
SMILES canónico |
[Se-2].[Se-2].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















